molecular formula C7H9BrN2O B176004 5-Bromo-2-isopropoxypyrimidine CAS No. 121487-12-5

5-Bromo-2-isopropoxypyrimidine

Cat. No.: B176004
CAS No.: 121487-12-5
M. Wt: 217.06 g/mol
InChI Key: BEBHDGQMLLXGDG-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5 and an isopropoxy group at position 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxypyrimidine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxypyrimidine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.

Another method involves the use of 2-bromopyrimidine as a starting material. The 2-bromopyrimidine is reacted with isopropyl alcohol in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted under reflux conditions to facilitate the substitution of the bromine atom with the isopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or substitution reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.

    Oxidation and Reduction Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine. Reactions are conducted in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2-isopropoxypyrimidine, 5-thio-2-isopropoxypyrimidine, and various alkyl-substituted derivatives.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products include 2-isopropoxy-5-pyrimidinone and 2-isopropoxypyrimidine.

Scientific Research Applications

5-Bromo-2-isopropoxypyrimidine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of inhibitors for specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyrimidine: Similar structure with a methoxy group instead of an isopropoxy group.

    5-Bromo-2-ethoxypyrimidine: Similar structure with an ethoxy group instead of an isopropoxy group.

    2-Isopropoxy-5-chloropyrimidine: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2-isopropoxypyrimidine is unique due to the presence of both a bromine atom and an isopropoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBHDGQMLLXGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557876
Record name 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121487-12-5
Record name 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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